![molecular formula C24H25N3O2 B11149460 N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11149460.png)
N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features an indole moiety, an isoquinoline structure, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the coupling of tryptamine derivatives with isoquinoline carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the by-products formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the isoquinoline structure can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The isoquinoline structure may also contribute to its binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the isoquinoline ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a methoxynaphthalene moiety.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of an indole moiety and an isoquinoline structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C24H25N3O2
Molecular Weight : 387.5 g/mol
IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide
The compound features an indole moiety coupled with an isoquinoline structure, which is crucial for its biological interactions. The presence of an amide linkage enhances its stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : The indole moiety can engage with various receptors, including serotonin receptors, which are implicated in mood regulation and neuroprotection.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression, such as PI3K and GSK-3β.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.56 - 4.17 μM × 10^-2 | 2.08 - 3.68 μM × 10^-2 |
Escherichia coli | 3.69 μM × 10^-2 | 7.38 μM × 10^-2 |
Bacillus cereus | 1.99 μM × 10^-2 | 3.98 μM × 10^-2 |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.
Antitumor Activity
Research indicates that this compound may also possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. The synthesized compounds were tested for their biological activities:
- Synthesis : Derivatives were synthesized using standard coupling reactions involving tryptamine derivatives and isoquinoline carboxylic acids.
- Evaluation : The derivatives were evaluated for their antimicrobial and anticancer activities using standard assays (e.g., MTT assay for cytotoxicity).
Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the potential for structure–activity relationship (SAR) studies to optimize efficacy.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-16(2)14-27-15-21(19-8-3-4-9-20(19)24(27)29)23(28)25-12-11-17-13-26-22-10-6-5-7-18(17)22/h3-10,13,15-16,26H,11-12,14H2,1-2H3,(H,25,28) |
InChI Key |
WEDAXIBVRVTBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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